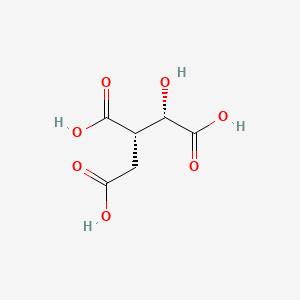

D-erythro-Isocitric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-erythro-Isocitric acid: is a stereoisomer of isocitric acid, which is a structural isomer of citric acid. This compound has two asymmetric carbon atoms, resulting in four stereoisomers: threo-D S-isocitric acid, threo-L S-isocitric acid, erythro-D S-isocitric acid, and erythro-L S-isocitric acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-erythro-Isocitric acid can be synthesized through microbial fermentation using specific strains of yeast, such as Yarrowia lipolytica. The process involves the cultivation of these yeast strains in media containing carbon sources like n-alkanes or raw glycerol under high aeration conditions . The production can be optimized by regulating key enzymes such as aconitate hydratase and isocitrate lyase through the addition of metabolic regulators like iron and itaconic acid .

Industrial Production Methods: Industrial production of this compound can be achieved through consolidated bioprocessing, where cellulase production, cellulose hydrolysis, and product fermentation are integrated into a single step. This method utilizes natural fungi like Talaromyces verruculosus, which can directly convert cellulose into enantiopure this compound . This process offers economic advantages by skipping costly separate enzyme production and cellulose hydrolysis steps.

Análisis De Reacciones Químicas

Enzymatic Conversion in the Citric Acid Cycle

D-EICA is a central intermediate in the tricarboxylic acid (TCA) cycle. Its primary metabolic fate involves oxidation to α-ketoglutarate via isocitrate dehydrogenase (IDH) enzymes. Three isoforms catalyze this reaction:

Key Findings :

-

IDH3 drives the TCA cycle forward, linking D-EICA metabolism to ATP production .

-

IDH1/2 produce NADPH, essential for redox balance and biosynthetic pathways .

Isomerization via Aconitate Hydratase (Aconitase)

Aconitase catalyzes the reversible isomerization of citrate to D-EICA through a cis-aconitic acid intermediate:

Reaction :

Citrate ⇌ cis-Aconitate + H₂O ⇌ D-EICA

Mechanism :

-

The enzyme facilitates dehydration of citrate to cis-aconitate, followed by hydration to D-EICA .

-

This reaction ensures substrate channeling in the TCA cycle .

Stereospecificity :

-

Aconitase exclusively produces the threo-Dₛ isomer under physiological conditions .

-

Industrial strains like Talaromyces verruculosus bypass this limitation, directly synthesizing D-EICA from cellulose .

Lactonization and pH-Dependent Equilibria

D-EICA undergoes lactone formation under acidic conditions, reverting to its open-chain form at neutral/basic pH:

Reaction :

D-EICA ⇌ D-erythro-isocitric acid lactone + H₂O

Experimental Data :

| Condition | Lactone Form (%) | Open-Chain Form (%) | Source |

|---|---|---|---|

| pH 3.0 | 75 | 25 | |

| pH 7.4 | 5 | 95 |

Implications :

Substrate-Specific Yields in Talaromyces verruculosus:

| Substrate | D-EICA (g/L) | Byproducts (g/L) | Purity (%) |

|---|---|---|---|

| Cellulose | 24.8 | 0.18 (threo-isocitrate) | 99.5 |

| Glucose | 84.7 | 0.17 (threo-isocitrate) | 99.8 |

Notes :

Aplicaciones Científicas De Investigación

D-erythro-Isocitric acid has numerous scientific research applications, including:

Chemistry: It is used as a chiral building block in organic synthesis.

Biology: It serves as an intermediate in metabolic pathways, particularly in the Krebs cycle.

Mecanismo De Acción

D-erythro-Isocitric acid exerts its effects primarily through its role in the Krebs cycle. It is converted to oxalosuccinic acid by isocitrate dehydrogenase, which is then decarboxylated to form α-ketoglutarate. This process is crucial for the production of energy in the form of ATP in aerobic organisms . The molecular targets involved include enzymes such as aconitate hydratase, isocitrate dehydrogenase, and isocitrate lyase .

Comparación Con Compuestos Similares

Citric acid: A structural isomer of isocitric acid, differing in the position of the hydroxyl group.

Threo-D S-isocitric acid: Another stereoisomer of isocitric acid.

Threo-L S-isocitric acid: Another stereoisomer of isocitric acid.

Erythro-L S-isocitric acid: Another stereoisomer of isocitric acid.

Uniqueness: D-erythro-Isocitric acid is unique due to its specific stereochemistry, which makes it a valuable chiral building block in organic synthesis. Its ability to be directly produced from cellulose by natural fungi like Talaromyces verruculosus also sets it apart from other isomers .

Propiedades

Número CAS |

30810-51-6 |

|---|---|

Fórmula molecular |

C6H8O7 |

Peso molecular |

192.12 g/mol |

Nombre IUPAC |

(1R,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4-/m1/s1 |

Clave InChI |

ODBLHEXUDAPZAU-VVJJHMBFSA-N |

SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O |

SMILES isomérico |

C([C@H]([C@H](C(=O)O)O)C(=O)O)C(=O)O |

SMILES canónico |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.